[3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYL](PHENYL)METHANONE
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Overview
Description
3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYLMETHANONE is a chemical compound that belongs to the class of benzophenones. Benzophenones are aromatic ketones in which the carbonyl group is bonded to two phenyl groups
Scientific Research Applications
3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYLMETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
The synthesis of 3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYLMETHANONE involves several steps. One common method includes the use of fluorinated intermediates and piperidine derivatives. The synthetic route typically involves:
Fluorination: Introduction of the fluorine atom into the aromatic ring.
Substitution: Substitution reactions to introduce the piperidine moiety.
Condensation: Condensation reactions to form the final benzophenone structure.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis of this compound .
Chemical Reactions Analysis
3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYLMETHANONE include other benzophenones and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some examples include:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
These compounds highlight the diversity within the class of fluorinated benzophenones and their potential for various applications .
Properties
IUPAC Name |
[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-9-11-21(12-10-14)18-8-7-16(13-17(18)20)19(22)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCPXWIZVDYECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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